2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride
Overview
Description
Roluperidone hydrochloride is a novel cyclic amide derivative that acts as an antagonist for serotoninergic 5-HT2A, sigma 2, and alpha-1 adrenergic receptors. It is under development by Minerva Neurosciences for the treatment of schizophrenia, particularly targeting negative symptoms such as alogia, avolition, asociality, and apathy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of roluperidone hydrochloride involves several key steps:
Boc Protection: The Boc protection of 4-aminomethylpiperidine yields tert-butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride.
Free-Radical Halogenation: Ethyl o-toluate undergoes free-radical halogenation to form ethyl 2-(bromomethyl)benzoate.
Intermediate Reaction: The reaction between the two intermediates leads to 2-[(1-tert-butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one.
Deprotection: Deprotection yields 2-(piperidin-4-ylmethyl)-3H-isoindol-1-one; hydrochloride.
Alkylation: Alkylation of the secondary nitrogen with 2-chloro-4’-fluoroacetophenone completes the synthesis of roluperidone.
Industrial Production Methods
The industrial production of roluperidone hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Roluperidone hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Roluperidone hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Medicine: Under development for the treatment of schizophrenia, particularly targeting negative symptoms.
Industry: Potential applications in the development of new therapeutic agents targeting similar receptors.
Mechanism of Action
Roluperidone hydrochloride exerts its effects by blocking specific receptors:
5-HT2A Receptor: Blocking this receptor helps reduce symptoms such as hallucinations, delusions, and agitation.
Sigma 2 Receptor: Modulates dopamine and glutamatergic pathways, as well as calcium signaling.
Alpha-1 Adrenergic Receptors: Involvement in the regulation of blood pressure and other physiological functions.
Comparison with Similar Compounds
Similar Compounds
- Risperidone
- Paliperidone
- Iloperidone
- Glemanserin
- Pruvanserin
- Volinanserin
- Lenperone
- Lidanserin
- MIN-117
- MIN-202
Uniqueness
Roluperidone hydrochloride is unique due to its specific receptor profile, particularly its high affinity for sigma 2 and 5-HT2A receptors, and its lack of affinity for dopamine, cholinergic, or histaminergic receptors . This unique profile makes it a promising candidate for the treatment of negative symptoms in schizophrenia, which are often not adequately addressed by other antipsychotic medications.
Properties
CAS No. |
1937215-88-7 |
---|---|
Molecular Formula |
C22H28ClFN2O4 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C22H23FN2O2.ClH.2H2O/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27;;;/h1-8,16H,9-15H2;1H;2*1H2 |
InChI Key |
NZKANSJXJCILHS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F.O.O.Cl |
Canonical SMILES |
C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F.O.O.Cl |
Synonyms |
MIN-101 roluperidone roluperidone hydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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